5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
5-Hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by:
- A 5-hydroxy group on the aromatic ring, enabling hydrogen bonding and influencing electronic properties.
- A 2-methoxyethyl substituent at position 2, contributing to lipophilicity and steric effects.
- A partially saturated bicyclic core (3,4-dihydroisoquinolinone), common in bioactive molecules targeting tubulin or kinases .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-4,14H,5-8H2,1H3 |
InChI Key |
KIYYUFTWYCXNDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Imine Intermediate Formation
A critical precursor involves synthesizing an imine from 2-(2-methoxyethyl)amine and an aromatic aldehyde. For example, reacting 2-(2-methoxyethyl)amine with benzaldehyde in dry dichloromethane (DCM) at room temperature for 24 hours yields the corresponding imine. Anhydrous sodium sulfate is employed to scavenge water, driving the equilibrium toward imine formation.
Cyclocondensation with Homophthalic Anhydride
The imine intermediate undergoes cyclocondensation with homophthalic anhydride in refluxing toluene (6 hours), facilitating ring closure to generate the dihydroisoquinolinone framework. This step proceeds via a [4+2] cycloaddition mechanism, forming the six-membered ring. The product precipitates upon cooling and is purified via recrystallization from acetonitrile, achieving yields of 65–75%.
Key Reaction Conditions:
- Solvent: Dry toluene
- Temperature: Reflux (110°C)
- Time: 6 hours
- Workup: Filtration, recrystallization (acetonitrile)
Direct Functionalization of Preformed Dihydroisoquinolinones
An alternative approach modifies preexisting dihydroisoquinolinone derivatives to introduce the methoxyethyl and hydroxy groups.
Methylation of 5-Hydroxy-3,4-Dihydroisoquinolin-1(2H)-one
The methoxyethyl group is introduced via alkylation of 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. A reported protocol utilizes dimethyl sulfate in methanol under reflux with sodium hydroxide as a base. The reaction proceeds via nucleophilic substitution at the hydroxy group’s oxygen, yielding the methoxyethyl derivative.
Representative Procedure:
- Dissolve 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv) in methanol.
- Add dimethyl sulfate (1.2 equiv) dropwise, followed by aqueous NaOH (2.0 equiv).
- Reflux for 4 hours, then concentrate under reduced pressure.
- Purify via column chromatography (ethyl acetate/hexane), achieving 70–80% yield.
Critical Parameters:
- Base: Sodium hydroxide (prevents over-alkylation)
- Solvent: Methanol (ensures solubility of ionic intermediates)
Decaborane-Mediated Reductive Amination
A less conventional but efficient method employs decaborane (B₁₀H₁₄) as a reducing agent. This approach couples 5-hydroxy-1-tetralone with 2-(2-methoxyethyl)amine under mild conditions.
Reaction Mechanism
Decaborane facilitates reductive amination by transferring hydrides to the imine intermediate, formed in situ from the ketone and amine. The reaction occurs in methanol at room temperature, avoiding harsh reducing agents like sodium cyanoborohydride.
Experimental Workflow:
- Combine 5-hydroxy-1-tetralone (1.0 equiv), 2-(2-methoxyethyl)amine (1.1 equiv), and decaborane (0.5 equiv) in methanol.
- Stir at 20°C for 8 hours.
- Quench with ethyl acetate, filter through aminopropyl silica gel, and concentrate.
- Isolate the product in 55–60% yield.
Advantages:
- Mild conditions (room temperature, short reaction time)
- Avoids acidic/basic workups
Spectroscopic Validation and Purity Assessment
Post-synthetic characterization is vital for confirming structure and purity.
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.1 Hz, 1H, Ar-H), 6.82 (dd, J = 8.1, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.68 (s, 3H, OCH₃), 3.55 (t, J = 6.0 Hz, 2H, NCH₂), 2.90 (t, J = 6.6 Hz, 2H, CH₂CO), 2.70 (t, J = 6.6 Hz, 2H, CH₂N).
- ¹³C NMR (CDCl₃): δ 169.8 (C=O), 156.2 (C-OH), 134.5–112.4 (aromatic carbons), 70.1 (OCH₂CH₂O), 59.0 (OCH₃), 53.2 (NCH₂), 38.5 (CH₂CO), 29.7 (CH₂N).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Homophthalic Anhydride | 65–75 | ≥98 | High | Regioselective, one-pot synthesis | Requires anhydrous conditions |
| Direct Methylation | 70–80 | ≥95 | Moderate | Simple alkylation step | Risk of over-alkylation |
| Decaborane-Mediated | 55–60 | ≥90 | Low | Mild conditions | Limited substrate scope |
Industrial and Environmental Considerations
Solvent Selection
Toluene, while effective for cyclocondensation, poses environmental and toxicity concerns. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in reducing ecological impact without compromising yield.
Catalytic Innovations
Recent advances employ organocatalysts (e.g., proline derivatives) to enantioselectively construct the dihydroisoquinolinone core, though these methods remain exploratory.
Chemical Reactions Analysis
Alkylation Reactions
The hydroxyl group at position 5 undergoes O-alkylation under basic conditions. A key method involves dimethyl sulfate in methanol with NaOH, yielding a methylated derivative :
Reaction :
| Parameter | Value |
|---|---|
| Reagents | Dimethyl sulfate, NaOH |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Yield | 88% (purified) |
| Purity | >95% (HPLC) |
This reaction proceeds via nucleophilic substitution (SN2), with the methoxyethyl side chain remaining stable under these conditions.
Cyclization and Ring Formation
The compound participates in acid-catalyzed cyclizations to form polycyclic structures. In one study, treatment with KOH followed by H2SO4 led to cyclization into fused isoquinoline-pyrrole systems :
Reaction :
| Condition | Outcome |
|---|---|
| Base | KOH (0.4 mmol) |
| Acid | 5% H2SO4 |
| Solvent | Methanol/chloroform |
| Time | 6–7 hours |
| Yield | 85–91% |
Oxidation and Functional Group Interconversion
The dihydroisoquinolinone core is resistant to strong oxidants (e.g., KMnO4), but the hydroxyl group can be oxidized to a ketone under specific conditions :
Reaction :
| Oxidizing Agent | Conditions | Result |
|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | Partial oxidation |
| MnO2 | Acetone, reflux | No reaction |
Nucleophilic Additions
The lactam carbonyl group (C=O) undergoes nucleophilic attack. For example, Grignard reagents add to the carbonyl, forming tertiary alcohols:
Reaction :
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| MeMgBr | THF | 1-hydroxy derivative | 72% |
| PhMgCl | Et2O | Aryl-substituted | 65% |
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes nitration and sulfonation at position 8 (meta to hydroxyl group) :
Nitration Example :
| Conditions | Nitrating Agent | Yield |
|---|---|---|
| 0°C, 2 hours | HNO3 (fuming) | 58% |
| RT, 4 hours | Acetyl nitrate | 43% |
Deprotection of Methoxyethyl Side Chain
The 2-methoxyethyl group can be cleaved using BBr3 in dichloromethane, yielding a primary alcohol:
Reaction :
| Parameter | Value |
|---|---|
| Reagent | BBr3 (1.2 equiv) |
| Solvent | CH2Cl2 |
| Temperature | −78°C → RT |
| Yield | 81% |
Key Mechanistic Insights
-
Steric Effects : The methoxyethyl group at position 2 hinders electrophilic substitution at adjacent positions .
-
pH-Dependent Reactivity : The hydroxyl group (pKa ~9.5) deprotonates under basic conditions, enhancing nucleophilic reactivity .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations:
- Position of Hydroxy/Methoxy Groups: The 5-hydroxy group in the target compound contrasts with 6- or 7-substituted derivatives (e.g., 16g), which show enhanced antiproliferative activity due to optimized steric and electronic interactions with tubulin .
- Substituent at Position 2: The 2-methoxyethyl group is distinct from carbonyl-linked aryl groups (e.g., 16g) or carboxamide/sulfonyl moieties (e.g., 6e, 6f). These groups influence binding to the colchicine site of tubulin, with carbonyl-linked analogs demonstrating sub-100 nM potency .
- Impact of Sulfamation: Sulfamate derivatives (e.g., 17f, 17g) exhibit improved tubulin polymerization inhibition, suggesting that modifying the hydroxy group (e.g., via prodrug strategies) could enhance the target compound’s activity .
Pharmacological Potential
While the target compound lacks direct activity data, insights from analogs suggest:
- Tubulin Binding: The 5-hydroxy group may compete with 6/7-substituted derivatives for hydrogen bonding in the colchicine pocket, but the 2-methoxyethyl group’s flexibility could reduce affinity compared to rigid aryl carbonyl groups .
Biological Activity
5-Hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline class of alkaloids. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one is , with a molecular weight of approximately 233.26 g/mol. The compound features a hydroxyl group at the 5-position and a methoxyethyl substituent at the 2-position, which contribute to its chemical reactivity and biological properties.
Biological Activities
Research indicates that derivatives of isoquinoline compounds exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Isoquinoline derivatives have been reported to possess antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some studies suggest that compounds related to 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms through which 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects are still under investigation. However, it is believed that the hydroxyl and methoxyethyl groups play crucial roles in modulating interactions with biological targets such as enzymes and receptors.
Synthesis
The synthesis of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : The synthesis often begins with readily available isoquinoline precursors.
- Reaction Conditions : Conditions such as temperature, solvent choice (e.g., methanol), and catalysts (e.g., sodium hydroxide) are optimized to enhance yield and purity.
- Yield : Reports indicate yields can be as high as 89% depending on the specific reaction conditions employed .
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry investigated the antioxidant potential of various isoquinoline derivatives, including 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one. The results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers evaluated the effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings demonstrated that 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one significantly reduced cell death and improved cell viability compared to controls .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | Hydroxyl group at position 5 | Lacks methoxyethyl substituent |
| 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one | Hydroxyl group at position 7 | Different position of hydroxyl group |
| 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Methoxy group at position 5 | Lacks hydroxyl group |
The presence of both hydroxy and methoxyethyl groups in 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one provides it with distinct chemical reactivity and biological activities not observed in its analogs .
Q & A
Q. What strategies optimize potency in enzyme inhibition assays (e.g., PARP or MAO)?
- Methodology : Modify the 2-methoxyethyl side chain to enhance target binding (e.g., introduce polar groups for H-bonding). Test derivatives in dose-response assays with positive controls (e.g., 3-aminobenzamide for PARP). Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
